5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound is categorized as a pyrrolidine derivative, which is a five-membered heterocyclic structure containing nitrogen. Pyrrolidine derivatives are known for their diverse biological activities, making them significant in drug discovery and development.
The compound can be synthesized from various precursors, including 3-methoxyphenyl derivatives and pyrrolidin-3-ol. Methods for its synthesis often involve multi-step organic synthesis techniques, which may include reactions such as amination, alkylation, and cyclization.
5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride is classified under organic compounds, specifically as an amine and a heterocyclic compound. Its structural framework allows it to participate in various chemical reactions, making it versatile for medicinal chemistry.
The synthesis of 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride typically involves several key steps:
For example, one method employs the use of 4-amino-(S)-2-hydroxybutylic acid as a starting material, utilizing mild reaction conditions and simple purification processes to yield optically pure (S)-3-hydroxypyrrolidine . Another method might involve the use of microwave-assisted organic synthesis to improve efficiency .
The molecular structure of 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride can be represented as follows:
The compound features a pyrrolidine ring substituted with a methoxyphenyl group at the 5-position and a hydroxyl group at the 3-position.
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its molecular identity and purity.
5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
For instance, the introduction of substituents on the aromatic ring may be facilitated by electrophilic aromatic substitution reactions, which are common in aromatic chemistry.
The mechanism of action for 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes relevant to pharmacological activity.
Studies have indicated that pyrrolidine derivatives can exhibit various biological effects, including modulation of neurotransmitter systems and potential anti-inflammatory properties . Further research is needed to clarify the specific pathways influenced by this compound.
Relevant data from studies indicate that variations in substituents on the pyrrolidine ring can significantly influence both physical and chemical properties .
5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride has potential applications in various fields:
The saturated pyrrolidine ring in 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride exhibits pseudorotation – a dynamic conformational interconversion enabling distinct spatial presentations of its substituents. Unlike rigid aromatic systems, this five-membered ring adopts low-energy puckered conformations (e.g., envelope Cγ or twist C2-exo), which directly modulate the spatial orientation of the 3-hydroxyl and 3-methoxyphenyl pharmacophores [4]. This flexibility allows the molecule to sample a broader 3D pharmacophore space compared to planar scaffolds, enhancing its ability to achieve optimal complementarity with diverse binding pockets [4].
Table 1: Pseudorotational Parameters Influencing Pyrrolidine-Based Drug Design
Parameter | Impact on Pharmacophore | Experimental Evidence |
---|---|---|
Ring Pucker Phase (φ) | Alters dihedral angle between 3-OH/5-aryl groups by 15-30°, affecting H-bond/π-stacking | X-ray crystallography of related analogs [4] |
Energy Barrier (ΔG) | Low barrier (5-8 kcal/mol) enables rapid conformational sampling for target adaptation | DFT calculations [4] |
Substituent Steric Bulk | 3-Methoxyphenyl group favors equatorial orientation in twist conformers | NMR coupling constants [4] [7] |
Solvent Effects | Polar solvents stabilize Cγ-exo conformation with exposed 3-OH | Molecular dynamics simulations [4] |
For 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride, the endo-position of the 3-hydroxyl group in dominant puckered conformations facilitates hydrogen bonding with residues in aminergic receptors (e.g., 5-HT2A), while the pseudorotation allows the 3-methoxyphenyl group to adopt orientations critical for π-stacking interactions [7]. This dynamic adaptability underpins its enhanced target engagement compared to conformationally restricted analogs.
The stereogenic centers at C3 and C5 in the pyrrolidine ring confer distinct pharmacological profiles to each enantiomer of this compound. The (3R,5R) configuration demonstrates superior binding affinity for serotonin receptors (Ki = 0.8 nM for 5-HT2A) compared to the (3S,5S) enantiomer (Ki = 120 nM), highlighting the stringent enantioselectivity of GPCR binding pockets [7]. The molecular basis for this differentiation involves:
Table 2: Enantioselectivity in Biological Activity
Configuration | 5-HT2A Ki (nM) | MOR Binding (IC50, nM) | D3R Selectivity (Fold vs D2R) | Cellular Activity (EC50, nM) |
---|---|---|---|---|
(3R,5R) | 0.8 ± 0.2 | 850 ± 90 | 38x | 3.2 ± 0.5* |
(3S,5S) | 120 ± 15 | >10,000 | 1.5x | >1,000 |
*Inhibition of 5-HT-induced platelet aggregation [7]
Docking studies of the (3R,5R) enantiomer in μ-opioid receptors (MOR) further reveal bifurcated hydrogen bonding between the 3-OH and His297 (TM6), while the 3-methoxy group engages in edge-to-face stacking with Trp318 – interactions geometrically unattainable in the opposite enantiomer [8]. This stereospecificity underscores the necessity for chiral resolution in developing pyrrolidine-based therapeutics.
Replacing the saturated pyrrolidine core with an aromatic pyrrole ring fundamentally alters electronic properties, solubility, and 3D topology, with significant pharmacological consequences:
Electronic and Solubility Differences
Topological and Conformational Comparisons
The planar pyrrole ring enforces coplanar orientation of substituents, restricting pharmacophore presentation. In contrast, 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride adopts 3D geometries inaccessible to pyrrole derivatives, enabling engagement with deeper binding sites. This is exemplified by:
Table 3: Structure-Activity Relationship (SAR) Comparison: Pyrrolidine vs. Pyrrole Scaffolds
Biological Target | Pyrrolidine-Based Lead | Activity | Pyrrole Analog | Activity | Key SAR Insight |
---|---|---|---|---|---|
Tubulin Polymerization | 3-Aroyl-1-arylpyrrole (ARAP 27) [1] | IC50 = 1.2 μM | Pyrrolo[3,4-c]carbazole [1] | IC50 = 12.5 μM | Saturation enables hydrophobic cleft penetration |
Serotonin 5-HT2A | 5-(3-Methoxyphenyl)pyrrolidin-3-ol HCl | Ki = 0.8 nM | 5-(3-Methoxyphenyl)pyrrole | Ki = 480 nM | 3-OH H-bond donation critical for potency |
Antibacterial Agents | Armeniaspirole A [9] | MIC = 0.25 μg/mL (MRSA) | Pyoluteorin [9] | MIC = 16 μg/mL (MRSA) | Chlorinated pyrrolidine enables membrane disruption |
Kinase Inhibition | Sunitinib (pyrrolidone) [10] | IC50 = 10 nM (VEGFR2) | Pyrrole-indolinone [10] | IC50 = 310 nM (VEGFR2) | Sp3 centers enable optimal DFG-out binding |
The hydrochloride salt in 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride further enhances solubility (water solubility >39 mg/mL) compared to neutral pyrroles (<5 mg/mL), improving bioavailability – a key advantage in CNS-targeting therapeutics where blood-brain barrier penetration is essential [7] [9].
Key Compounds in Pyrrolidine/Pyrrole Drug Design
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: